N'-[1-({4-[(ANILINOCARBOTHIOYL)AMINO]-1H-PYRAZOL-1-YL}METHYL)-1H-PYRAZOL-4-YL]-N-PHENYLTHIOUREA
Overview
Description
N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N’-phenyl(thiourea)] is a complex organic compound that features a combination of pyrazole and thiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N’-phenyl(thiourea)] typically involves multi-step reactions. One common method involves the reaction of methylenebis(1H-pyrazole) with phenylisothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N’-phenyl(thiourea)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N’-phenyl(thiourea)] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure
Mechanism of Action
The mechanism of action of N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N’-phenyl(thiourea)] involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting cellular processes. In cancer cells, it may induce apoptosis by interfering with signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N’-(4-methylphenyl)(thiourea)]
- N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N’-(1-phenylethyl)(thiourea)]
Uniqueness
N,N’‘-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N’-phenyl(thiourea)] is unique due to its specific combination of pyrazole and thiourea groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as an antimicrobial and anticancer agent set it apart from other similar compounds .
Properties
IUPAC Name |
1-phenyl-3-[1-[[4-(phenylcarbamothioylamino)pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8S2/c30-20(24-16-7-3-1-4-8-16)26-18-11-22-28(13-18)15-29-14-19(12-23-29)27-21(31)25-17-9-5-2-6-10-17/h1-14H,15H2,(H2,24,26,30)(H2,25,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJXUQQDOARWFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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